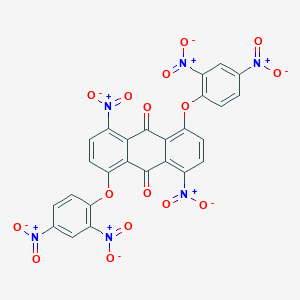
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- is a synthetic compound that is widely used in scientific research due to its unique properties. This compound is also known as Dinitroanthraquinone (DNAA) and is a derivative of anthraquinone. DNAA is used as a reagent in various chemical reactions and has been extensively studied for its biological and physiological effects.
Mechanism Of Action
The mechanism of action of DNAA is not fully understood. It is believed to act as a redox-active compound and generate reactive oxygen species (ROS) upon exposure to light. The ROS generated can cause oxidative damage to cells, leading to cell death. DNAA has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical And Physiological Effects
DNAA has been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment. It has also been shown to have antimicrobial properties and has been studied for its use in the development of new antibiotics. DNAA has been shown to cause DNA damage and inhibit the activity of certain enzymes involved in DNA replication and repair.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DNAA in lab experiments is its unique properties. It is a redox-active compound that can generate reactive oxygen species upon exposure to light, making it a useful tool in photodynamic therapy. DNAA is also a fluorescent probe for the detection of metal ions, making it useful in analytical chemistry. However, DNAA is a toxic compound and requires careful handling and disposal.
Future Directions
There are several future directions for the study of DNAA. It can be studied further for its anti-tumor properties and its potential use in cancer treatment. DNAA can also be studied for its antimicrobial properties and its use in the development of new antibiotics. The mechanism of action of DNAA can be studied further to understand its effects on DNA replication and repair. DNAA can also be studied for its potential use in the development of new materials with unique properties.
Conclusion:
In conclusion, 9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- is a synthetic compound that is widely used in scientific research. It is a redox-active compound that can generate reactive oxygen species upon exposure to light, making it a useful tool in photodynamic therapy. DNAA has been studied for its anti-tumor and antimicrobial properties and its potential use in the development of new antibiotics. The mechanism of action of DNAA is not fully understood and requires further study. DNAA is a toxic compound and requires careful handling and disposal.
Synthesis Methods
DNAA can be synthesized by the reaction of 1,5-dinitronaphthalene with phosgene. The resulting product is then reacted with 2,4-dinitrophenol to obtain DNAA. This synthesis method is a multi-step process and requires careful handling of the chemicals involved.
Scientific Research Applications
DNAA has been extensively used in scientific research as a reagent in various chemical reactions. It is also used as a fluorescent probe for the detection of metal ions. DNAA has been studied for its anti-tumor properties and has shown promising results in pre-clinical studies. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.
properties
CAS RN |
116-78-9 |
|---|---|
Product Name |
9,10-Anthracenedione, 1,5-bis(2,4-dinitrophenoxy)-4,8-dinitro- |
Molecular Formula |
C26H10N6O16 |
Molecular Weight |
662.4 g/mol |
IUPAC Name |
1,5-bis(2,4-dinitrophenoxy)-4,8-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C26H10N6O16/c33-25-22-14(30(41)42)4-8-20(48-18-6-2-12(28(37)38)10-16(18)32(45)46)24(22)26(34)21-13(29(39)40)3-7-19(23(21)25)47-17-5-1-11(27(35)36)9-15(17)31(43)44/h1-10H |
InChI Key |
JPBCMHKLKIEZEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C3C(=C(C=C2)[N+](=O)[O-])C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Other CAS RN |
116-78-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



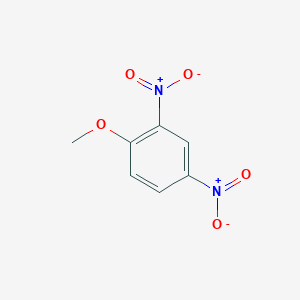
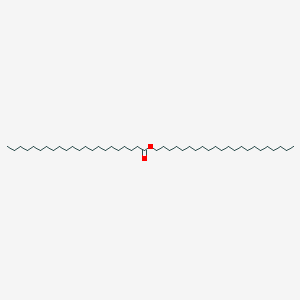
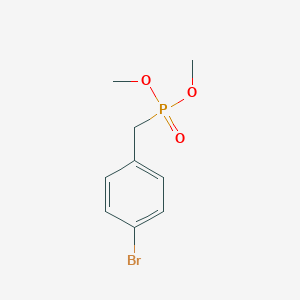
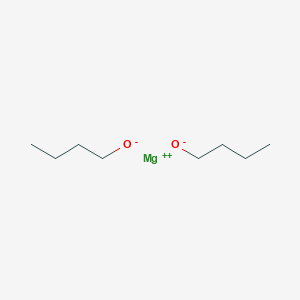
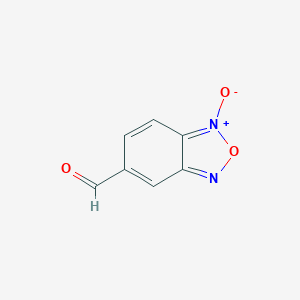
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
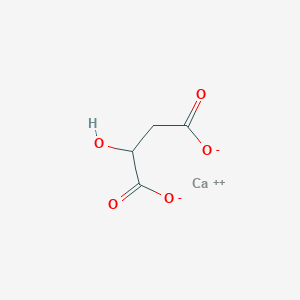
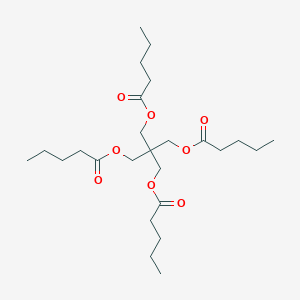
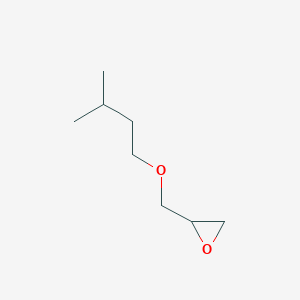
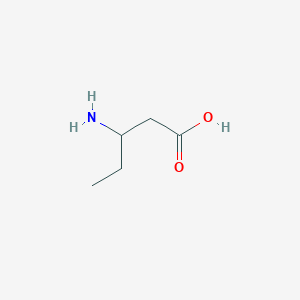
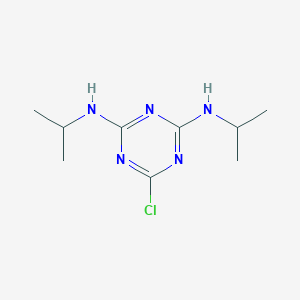
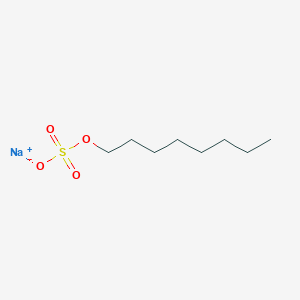
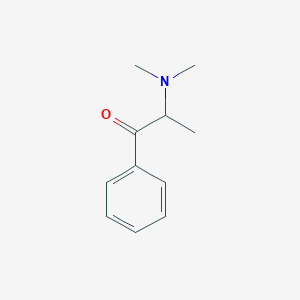
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)